molecular formula C9H10BrNO2 B184441 N-(3-bromophenyl)-2-methoxyacetamide CAS No. 430463-83-5

N-(3-bromophenyl)-2-methoxyacetamide

Cat. No.: B184441
CAS No.: 430463-83-5
M. Wt: 244.08 g/mol
InChI Key: CWUFAQUGJVSSBQ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-methoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-methoxyacetamide typically involves the reaction of 3-bromoaniline with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-bromoaniline+methoxyacetyl chlorideThis compound+HCl\text{3-bromoaniline} + \text{methoxyacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-bromoaniline+methoxyacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in substitution reactions with electrophiles.

    Nucleophilic Substitution: The methoxyacetamide group can be targeted by nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted derivatives of the phenyl ring.

    Nucleophilic Substitution: Substituted derivatives of the methoxyacetamide group.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-(3-bromophenyl)-2-methoxyacetamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines. The mechanism of action is believed to involve interactions with specific biological targets such as enzymes or receptors that are crucial for cancer cell survival and proliferation .

Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bactericidal effects. This makes it a candidate for further exploration in the development of new antibiotics .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex organic molecules, facilitating the development of novel compounds with potential therapeutic applications.

Synthetic Routes
The synthesis typically involves the reaction of 3-bromophenylamine with 2-methoxyacetyl chloride under basic conditions, often utilizing triethylamine as a base. This method highlights its utility in synthetic chemistry and the ease with which it can be incorporated into larger molecular frameworks.

Biological Research

Targeting Biological Pathways
Recent studies have explored this compound's role in modulating biological pathways, such as the IL-6/STAT3 signaling pathway, which is implicated in inflammation and cancer progression. Inhibitors targeting this pathway have shown promise in reducing tumor growth and inflammatory responses .

Case Studies
Several case studies have documented the biological effects of this compound. For instance, its interaction with cellular receptors has been studied to evaluate its efficacy as a therapeutic agent in various disease models .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The bromine atom and the methoxyacetamide group can form interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)propanamide: Similar structure but with a propanamide group instead of a methoxyacetamide group.

    N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine: Contains additional methoxy groups and a quinazoline scaffold.

Uniqueness

N-(3-bromophenyl)-2-methoxyacetamide is unique due to the presence of both a bromine atom and a methoxyacetamide group, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactions and potential interactions with biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

N-(3-bromophenyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated phenyl group and a methoxyacetamide moiety. The presence of the bromine atom enhances its electrophilic properties, which may contribute to its biological interactions. The molecular formula for this compound is C10_{10}H10_{10}BrNO2_2.

Property Value
Molecular FormulaC10_{10}H10_{10}BrNO2_2
Molecular Weight256.1 g/mol
SolubilitySoluble in organic solvents
Melting Point85-87 °C

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom can facilitate electrophilic substitution reactions, while the methoxyacetamide group may participate in hydrogen bonding with polar residues in proteins. These interactions can modulate the activity of target proteins and influence biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50_{50} values ranging from 1.2 to 5.3 µM, indicating significant antiproliferative activity.

Cell Line IC50_{50} (µM) Activity
MCF-71.2Strong antiproliferative
HCT1163.7Moderate antiproliferative
HEK 2935.3Moderate antiproliferative

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antiproliferative Activity : A study reported that derivatives of this compound exhibited varying degrees of antiproliferative activity against several cancer cell lines, with some compounds showing selectivity towards specific types of cancer cells .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways, although further studies are needed to elucidate the exact mechanisms involved .
  • Synergistic Effects : Research has indicated potential synergistic effects when this compound is combined with other chemotherapeutic agents, enhancing its efficacy against resistant cancer cell lines .

Properties

IUPAC Name

N-(3-bromophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUFAQUGJVSSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358308
Record name N-(3-bromophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430463-83-5
Record name N-(3-bromophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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